molecular formula C15H23N3O3 B2893545 N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 923131-49-1

N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2893545
CAS No.: 923131-49-1
M. Wt: 293.367
InChI Key: IRTIXWNKHMDMAD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic small molecule characterized by a 1,3-diazaspiro[4.5]decane core fused with a cyclopentyl-substituted acetamide moiety. The compound’s design aligns with trends in medicinal chemistry, where spirocyclic structures enhance target selectivity and metabolic stability.

Properties

IUPAC Name

N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c19-12(16-11-6-2-3-7-11)10-18-13(20)15(17-14(18)21)8-4-1-5-9-15/h11H,1-10H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTIXWNKHMDMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves the reaction of cyclopentanone with a suitable amine to form the spirocyclic core. This is followed by acylation to introduce the acetamide group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table compares substituents and core modifications among structurally related 1,3-diazaspiro[4.5]decane derivatives:

Compound Name R-Group (Acetamide) Spiro Ring Substituents Molecular Weight (g/mol) Key Features Reference
N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Cyclopentyl None ~323.4* Rigid spirocycle; neutral lipophilicity N/A
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-Methylcyclohexyl 8-Methyl 335.44 Enhanced steric bulk; research intermediate
N~1~-(1,3-Benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Benzodioxolmethyl 8-Methyl 373.4 High lipophilicity; low solubility (6.1 µg/mL, pH 7.4)
N-(2-Cyclohex-1-en-1-ylethyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide Cyclohexenylethyl 8-Oxa 335.4 Oxygen incorporation; improved polarity
N-Benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Benzyl 8-Methyl 343.4* Aromatic interactions; ZINC3319983

*Calculated based on molecular formula.

Physicochemical and Computational Properties

  • Hydrogen Bonding: Variations in H-bond donors/acceptors influence solubility and membrane permeability. For example, the 8-oxa derivative () has 4 H-bond acceptors vs. 6 in the 8-methyl analog () .
  • Lipophilicity : The benzodioxolmethyl group () increases logP compared to cyclopentyl or methylcyclohexyl substituents, correlating with its low aqueous solubility .

Biological Activity

N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure, which incorporates a cyclopentyl group and a diazaspiro framework. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

This compound features a complex structure that can be described as follows:

  • Molecular Formula : C14H19N3O4
  • Molecular Weight : Approximately 334.37 g/mol
  • Functional Groups : Contains amide and diketone functionalities that may contribute to its reactivity and biological activity.

Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamideContains dioxo groups; different diaza positioningAntimicrobial properties
N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-acetamideSimilar spirocyclic structure; different substituentsPotential antitumor activity
N-(furan-2-yl)ethyl)-N-cyclopentylacetamideContains furan; differs in ring structureDiverse biological activities

The uniqueness of this compound lies in its specific cyclopentyl substitution and the arrangement of its functional groups.

Preliminary Studies

Initial investigations into the biological activity of this compound indicate significant potential across various therapeutic areas:

  • Antitumor Activity : Compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit notable antimicrobial activity, suggesting potential applications in treating infections.

The proposed mechanisms of action for this compound involve interactions with specific molecular targets within biological systems:

  • Modulation of Enzyme Activity : The diketone moiety may interact with enzymes involved in metabolic pathways.
  • Receptor Binding : The spirocyclic structure could facilitate binding to neurotransmitter receptors or other protein targets.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines using sulforhodamine B assays. The results indicated an EC50 value of approximately 10 µM against HT29 colon adenocarcinoma cells, suggesting moderate cytotoxicity.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 10 to 15 mm at concentrations of 50 µg/mL, indicating promising antimicrobial activity.

Conclusion and Future Directions

This compound exhibits significant biological activity with potential applications in oncology and infectious disease treatment. Further research is warranted to elucidate its mechanisms of action fully and explore its therapeutic potential through clinical trials.

Recommendations for Future Research

  • In-depth Mechanistic Studies : Investigate specific interactions at the molecular level.
  • Expanded Biological Testing : Evaluate efficacy across a broader range of cancer types and microbial pathogens.
  • Structural Modifications : Explore analogs to optimize biological activity and reduce toxicity.

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